An In-depth Technical Guide to the Chemical Properties and Structure of 3-Phenylisoxazol-5(4H)-one
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Phenylisoxazol-5(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-phenylisoxazol-5(4H)-one (CAS No. 1076-59-1). This heterocyclic compound is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including enzyme inhibition relevant to cancer and dermatology. This document consolidates key data on its physical and spectroscopic properties, details experimental protocols for its synthesis, and explores its tautomeric nature. Furthermore, it visualizes potential signaling pathways influenced by its derivatives, offering insights for future drug development endeavors.
Chemical Structure and Properties
3-Phenylisoxazol-5(4H)-one is a five-membered heterocyclic compound containing a nitrogen and an oxygen atom in the ring. Its structure is characterized by a phenyl group at position 3. It is important to note that this compound exists in a tautomeric equilibrium with other forms, most notably 5-hydroxy-3-phenylisoxazole and 4-phenylisoxazol-5(4H)-one. The 3-phenyl-5(4H)-isoxazolone form is generally the most stable and commonly cited structure.
Tautomerism
The tautomeric forms of 3-phenylisoxazol-5(4H)-one are crucial to its reactivity and biological activity. The equilibrium between the keto (3-phenylisoxazol-5(4H)-one) and enol (5-hydroxy-3-phenylisoxazole) forms is a key characteristic.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 3-phenylisoxazol-5(4H)-one.
| Property | Value | Reference |
| CAS Number | 1076-59-1 | [1][2][3][4] |
| Molecular Formula | C₉H₇NO₂ | [1][2][3] |
| Molecular Weight | 161.16 g/mol | [1][2][4] |
| Melting Point | 155-158 °C | [4] |
| Boiling Point (est.) | 248.1 ± 23.0 °C at 760 Torr | |
| Solubility | Slightly soluble in water (4.8 g/L at 25 °C) | [2] |
| Appearance | Light beige to pale pink crystalline solid | [2][3] |
| pKa (est.) | Data not readily available | |
| XLogP3-AA | 1.8 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the characterization of 3-phenylisoxazol-5(4H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| ¹H NMR | CDCl₃ | Signals corresponding to the phenyl and isoxazole ring protons are observed. | [2] |
| ¹³C NMR | DMSO-d₆ | Signals for the carbonyl carbon and carbons of the phenyl and isoxazole rings are present. | [2] |
Infrared (IR) Spectroscopy
The IR spectrum of 3-phenylisoxazol-5(4H)-one typically shows characteristic absorption bands for the carbonyl group (C=O) and the C=N bond of the isoxazole ring.[1]
Mass Spectrometry (MS)
Mass spectral data confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[1]
Experimental Protocols
Synthesis of 3-Phenylisoxazol-5(4H)-one
A common and efficient method for the synthesis of 3-phenylisoxazol-5(4H)-one and its derivatives is a one-pot, three-component reaction.[5][6]
Materials:
-
Ethyl benzoylacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable aromatic aldehyde (e.g., benzaldehyde for derivatives)
-
A base catalyst (e.g., 1,4-diazabicyclo[2.2.2]octane - DABCO)[7]
-
Ethanol (refluxing)
Procedure:
-
To a solution of ethyl benzoylacetate (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add hydroxylamine hydrochloride (1.2 mmol) and DABCO (15 mol%).
-
Reflux the reaction mixture for the appropriate time (monitored by TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration.
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Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 4-arylidene-3-phenylisoxazol-5-one.
Biological Activity and Signaling Pathways
While 3-phenylisoxazol-5(4H)-one itself has limited reported biological activity, its derivatives are of significant interest in drug discovery.
Tyrosinase Inhibition and Melanogenesis
Certain (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[1] This suggests potential applications in the treatment of hyperpigmentation disorders. The mechanism of action is believed to be competitive inhibition, where the compound binds to the active site of the tyrosinase enzyme.[1]
Acetyl-CoA Carboxylase (ACC) Inhibition and Anticancer Potential
Derivatives of 4-phenoxy-phenyl isoxazoles have been investigated as inhibitors of acetyl-CoA carboxylase (ACC).[8] ACC is a critical enzyme in the de novo synthesis of fatty acids, a pathway often upregulated in cancer cells to support rapid proliferation.[9] Inhibition of ACC can lead to decreased levels of malonyl-CoA, cell cycle arrest, and apoptosis in cancer cells.[8][9]
Conclusion
3-Phenylisoxazol-5(4H)-one is a versatile heterocyclic compound with a rich chemistry and significant potential in the development of new therapeutic agents. Its straightforward synthesis and the amenability of its core structure to chemical modification make it an attractive starting point for the design of novel enzyme inhibitors. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This guide provides a foundational resource for researchers and scientists working in this exciting area of medicinal chemistry.
References
- 1. The tyrosinase inhibitory effects of isoxazolone derivatives with a (Z)-β-phenyl-α, β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]
- 6. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
